Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core with a chlorosulfonylmethyl substituent at position 1 and an ethyl carboxylate group at position 4. The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling sulfonylation reactions critical in pharmaceutical and polymer synthesis. The bicyclic scaffold introduces ring strain, enhancing reactivity for functionalization.
Properties
IUPAC Name |
ethyl 1-(chlorosulfonylmethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO5S/c1-4-16-8(13)11-5-10(6-11,7-18(12,14)15)17-9(11,2)3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUPGOPBDRYEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can be further derivatized through numerous transformations . Industrial production methods often involve the use of specialized equipment and conditions to ensure high purity and yield .
Chemical Reactions Analysis
Chlorosulfonyl Group Reactivity
The chlorosulfonyl moiety (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution (S<sub>N</sub>2) reactions. Common transformations include:
Mechanistic Insight :
The reaction proceeds via attack of the nucleophile on the sulfur center, displacing chloride. Steric hindrance from the bicyclo[2.1.1]hexane framework may slow kinetics compared to linear analogs .
Ester Group Transformations
The ethyl ester (-COOEt) undergoes hydrolysis, transesterification, or amidation:
Key Limitation :
The bicyclo[2.1.1]hexane’s rigidity restricts access to the ester carbonyl, necessitating harsh conditions for hydrolysis .
Bicyclo[2.1.1]hexane Ring Reactivity
The strained cyclopropane ring in the bicyclic system participates in selective reactions:
Structural Impact :
The bicyclo[2.1.1]hexane’s bridgehead positions exhibit heightened reactivity due to angle strain, enabling unique regioselectivity in additions .
Stability and Handling Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C11H17ClO5S and a molecular weight of 296.7677 g/mol. The unique bicyclic structure contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been explored for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their functional groups. This compound has been incorporated into the structure of several drugs, enhancing their pharmacological profiles.
Case Studies
- Drug Development : Research indicates that derivatives of 2-oxabicyclo[2.1.1]hexanes have been synthesized and evaluated for their biological activity, leading to the development of new therapeutic agents against various diseases, including cancer and infectious diseases .
- Bioisosterism : The compound serves as a bioisostere for ortho- and meta-substituted benzenes, which can improve the metabolic stability and bioavailability of lead compounds in drug discovery .
Agrochemical Applications
In agrochemistry, this compound has shown promise as an active ingredient in pesticide formulations due to its ability to enhance absorption and efficacy.
Case Studies
- Pesticide Formulations : A patent describes a formulation containing this compound that exhibits improved absorption characteristics when applied to crops, resulting in enhanced pest control efficacy while minimizing environmental impact .
- Herbicidal Activity : The compound has been tested for its herbicidal properties, demonstrating effectiveness against a range of agricultural weeds, thus supporting its use in sustainable agriculture practices.
Data Table: Summary of Applications
Toxicological Considerations
While the compound shows promise in various applications, it is essential to consider its toxicological profile. Preliminary assessments indicate potential hazards associated with skin contact and ingestion, necessitating further research into safety protocols for handling and application .
Mechanism of Action
The mechanism of action of ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in specific chemical reactions, which can lead to the formation of reactive intermediates . These intermediates can then interact with other molecules, leading to a variety of effects depending on the context of the reaction .
Comparison with Similar Compounds
Substituent Diversity and Structural Modifications
The following table summarizes key analogues, emphasizing substituent variations and their implications:
*Estimated formula and molecular weight for the target compound. †Discrepancy noted: Calculated MW for C₈H₁₄ClNO₃ is ~207.66, but reports 239.271.
Physicochemical Properties
- Solubility : The hydrochloride salt () enhances water solubility, whereas halogenated derivatives (e.g., iodomethyl) exhibit lower polarity. The chlorosulfonyl group’s electronegativity may improve polar solvent compatibility compared to Boc-protected analogues.
- Stability : Chlorosulfonyl derivatives are moisture-sensitive, requiring anhydrous handling. Azides () are thermally unstable, risking explosive decomposition under high energy input.
Biological Activity
Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure which contributes to its unique biological properties. The chlorosulfonyl group enhances reactivity, potentially allowing for various interactions with biological targets.
Structural Formula
- Molecular Formula : C₁₃H₁₅ClO₄S
- SMILES : CCOC(=O)C1(C(C2(C1(C(C2)C(=O)O)Cl)S(=O)(=O)C)C)C)C
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cellular processes. Preliminary studies suggest that it may inhibit the Nedd8-activating enzyme (NAE), which plays a crucial role in protein modification and regulation within cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Effects
The compound's ability to modulate cellular pathways could also position it as a candidate for anticancer therapy. Similar compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, making them promising agents in cancer treatment .
Inhibitory Effects on Nedd8 Activation
A notable study highlighted the compound's inhibitory effects on Nedd8 activation, demonstrating that it can impede the growth of cancer cells by disrupting protein modification processes essential for tumorigenesis . This provides a potential pathway for therapeutic development targeting cancers reliant on Nedd8-mediated signaling.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
